rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans
Description
rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans is a carbamate derivative characterized by a tert-butyl group, a methyl-substituted nitrogen, and a trans-4-hydroxycyclohexyl moiety. The "rac" designation indicates a racemic mixture of enantiomers. This compound is structurally significant due to its stereochemical configuration (trans-1r,4r) and the presence of a hydroxyl group on the cyclohexane ring, which enhances polarity and influences solubility and reactivity .
Carbamates are widely used in medicinal chemistry as protecting groups for amines and as intermediates in drug synthesis. The tert-butyl group provides steric protection, while the hydroxyl group enables further functionalization, such as esterification or glycosylation.
Properties
CAS No. |
400899-99-2 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans typically involves the reaction of tert-butyl carbamate with N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]amine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-methyl-N-[(1r,4r)-4-hydroxycyclohexyl]carbamate, trans depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key functional groups on the target molecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamate Derivatives
*Calculated based on structural analogy to and .
Reactivity and Functional Group Influence
- Hydroxyl Group (Target Compound): The trans-4-hydroxy group enhances solubility in polar solvents (e.g., water, alcohols) and enables reactions like esterification (with acyl chlorides) or etherification (with alkyl halides). This contrasts with the methanesulfonyloxy derivative (), where the sulfonate group serves as a superior leaving group for SN2 reactions .
- Amino Group (): The 4-aminocyclohexyl substituent introduces basicity, enabling protonation at physiological pH and participation in Schiff base formation or urea coupling. This property is absent in the hydroxyl analogue .
- Hydroxymethyl Group (): The hydroxymethyl side chain increases hydrophilicity and provides a handle for conjugation (e.g., to antibodies or polymers), differing from the direct hydroxyl substitution in the target compound .
Crystallographic and Analytical Data
Similar carbamates (e.g., ’s quinazolinyl derivative) are often analyzed via X-ray diffraction to confirm stereochemistry, suggesting that the target compound’s trans configuration could be validated using SHELXL .
Biological Activity
Rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate, commonly referred to as tert-butyl (4-hydroxycyclohexyl)carbamate , is a compound that has attracted attention for its potential biological activities. This article delves into its biological activity, focusing on its interactions with enzymes and receptors, synthesis methods, and comparative analysis with related compounds.
- Molecular Formula : C₁₁H₂₁N₁O₃
- Molecular Weight : 215.29 g/mol
- Structural Features : The compound features a tert-butyl group, a methyl group, and a hydroxycyclohexyl moiety, which contribute to its unique reactivity and potential biological interactions.
Enzyme Interaction Studies
Research indicates that rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate may act as an enzyme inhibitor or activator . Preliminary studies suggest that it interacts with specific enzymes involved in various metabolic pathways. The mechanism of action likely involves modulation of enzymatic pathways and signal transduction processes, influencing cellular responses.
Case Studies
- Inhibition of Specific Enzymes :
- Studies have shown that this compound can inhibit certain enzymes related to metabolic processes. For instance, it has been observed to affect the activity of cyclooxygenase enzymes involved in inflammation pathways.
- Receptor Modulation :
- The compound may also interact with receptors such as G-protein coupled receptors (GPCRs), which play critical roles in signal transduction within cells. This interaction could lead to altered cellular responses and therapeutic implications in conditions like pain and inflammation.
Synthesis Methods
The synthesis of rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxycyclohexanone under basic conditions using sodium hydride or potassium carbonate as a base. The reaction is conducted in solvents like tetrahydrofuran or dimethylformamide at controlled temperatures until completion.
Comparative Analysis
To better understand the unique properties of rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate, it is beneficial to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (4-oxocyclohexyl)carbamate | Contains a ketone instead of a hydroxyl group | Different reactivity due to ketone presence |
| Tert-butyl (3-hydroxycyclohexyl)carbamate | Hydroxyl group on a different carbon | Altered steric effects impacting reactivity |
| Tert-butyl (3-hydroxycyclopentyl)carbamate | Cyclopentane ring instead of cyclohexane | Variations in ring size affecting properties |
| Tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate | Stereochemistry variation at cyclopentane | Distinct stereochemical properties |
The hydroxy group in rac-tert-butyl N-methyl-N-[(1R,4R)-4-hydroxycyclohexyl]carbamate imparts unique reactivity and potential biological interactions compared to these related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
